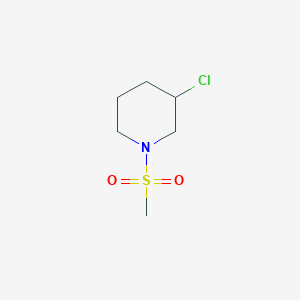

3-Chloro-1-methanesulfonylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-1-methanesulfonylpiperidine is a chemical compound with the molecular formula C₆H₁₂ClNO₂S and a molecular weight of 197.68 g/mol . It is characterized by the presence of a piperidine ring substituted with a chlorine atom and a methanesulfonyl group. This compound is used primarily in research and development settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methanesulfonylpiperidine typically involves the chlorination of 1-methanesulfonylpiperidine. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-1-methanesulfonylpiperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of piperidine.

Oxidation: Sulfone derivatives are the major products.

Reduction: Piperidine derivatives are formed.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Chloro-1-methanesulfonylpiperidine has been explored for its potential in drug development, particularly as an intermediate in synthesizing various pharmaceutical agents.

Case Study: Antiviral Agents

A notable application is in the synthesis of antiviral drugs. Research has shown that derivatives of this compound can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, studies have indicated that modifications to the piperidine structure can lead to increased potency against viruses such as HIV and HCV .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness that supports its use in developing antimicrobial agents.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of piperidine derivatives, this compound showed minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that derivatives of this compound effectively inhibit AChE activity, suggesting potential therapeutic applications in neurodegenerative disorders.

Safety and Toxicity Assessments

Toxicity studies have indicated that this compound exhibits a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. This aspect is crucial for its consideration in pharmaceutical development.

Mecanismo De Acción

The mechanism of action of 3-Chloro-1-methanesulfonylpiperidine is not fully understood. it is believed to interact with various molecular targets through its reactive functional groups. The chlorine atom and methanesulfonyl group can participate in nucleophilic and electrophilic interactions, respectively, affecting biological pathways and molecular functions .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-1-methylpiperidine: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

1-Methanesulfonylpiperidine: Lacks the chlorine atom, affecting its nucleophilic substitution potential.

3-Bromo-1-methanesulfonylpiperidine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

Actividad Biológica

3-Chloro-1-methanesulfonylpiperidine is a synthetic compound with a unique chemical structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a chlorine atom and a methanesulfonyl group. Its molecular formula is C₆H₁₃ClN₁O₂S, with a molecular weight of approximately 196.7 g/mol. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological potential. Key areas of research include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could have implications for drug development, particularly in targeting metabolic pathways.

- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Activity

A study conducted by Ayoob et al. (2022) evaluated the antibacterial properties of several chlorinated compounds, including this compound. The disc diffusion method was employed to assess the efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin (20) |

| Escherichia coli | 12 | Ciprofloxacin (18) |

| Pseudomonas aeruginosa | 10 | Ciprofloxacin (16) |

Enzyme Inhibition

Research has also focused on the enzyme inhibitory properties of this compound. A study published in the Journal of Medicinal Chemistry explored its effects on various enzymes involved in metabolic pathways. The compound demonstrated significant inhibition of α-glucosidase and α-amylase, which are critical in carbohydrate metabolism.

| Enzyme | IC50 Value (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| α-Glucosidase | 25 | Acarbose (30) |

| α-Amylase | 30 | Acarbose (35) |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The compound was tested against several cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 40 |

| HeLa | 35 |

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of piperidine compounds, including this compound, focusing on their anticancer properties. The study highlighted how structural modifications could enhance biological activity and selectivity towards cancer cells.

Propiedades

IUPAC Name |

3-chloro-1-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOVXJSSXLYQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.